molecular formula C9H9Cl2N3 B2575814 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride CAS No. 65146-57-8

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride

Cat. No.: B2575814
CAS No.: 65146-57-8
M. Wt: 230.09
InChI Key: VRZFLRVEEMVQEE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride typically involves the reaction of 4-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds containing the imidazole moiety can inhibit the activity of Raf kinase, a key player in the MAPK signaling pathway associated with various cancers .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study demonstrated that derivatives of this compound possess potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Neuropharmacological Effects
In neuropharmacology, this compound has been explored for its potential as a serotonin receptor antagonist. It shows promise in modulating serotonergic pathways, which could lead to therapeutic applications in treating anxiety and depression .

Biochemical Applications

Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain lipases, which are critical in lipid metabolism. This inhibition can be beneficial in developing treatments for metabolic disorders .

Radiolabeling for Imaging
The compound's structure allows for radiolabeling, making it suitable for use in nuclear medicine. Radiolabeled analogs of imidazole derivatives have been developed for imaging purposes, particularly in assessing adrenocortical function through positron emission tomography (PET) scans .

Material Science

Synthesis of Functional Materials
In material science, this compound is utilized as a precursor for synthesizing various functional materials. Its ability to form stable complexes with metals makes it valuable in creating catalysts and sensors .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the inhibition of Raf kinaseShowed significant reduction in cancer cell proliferation
Antimicrobial EvaluationTested against E. coli and S. aureusDemonstrated potent antibacterial activity
Neuropharmacological ResearchAssessed effects on serotonin receptorsIndicated potential for treating anxiety disorders
Enzyme Inhibition StudyEvaluated lipase inhibitionFound effective in reducing lipid metabolism rates

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrochloride
  • 5-(4-Methylphenyl)-1H-imidazol-2-amine hydrochloride
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine hydrochloride

Comparison: Compared to its analogs, 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride exhibits unique properties due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine atom enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and data sources.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a 4-chlorophenyl group. The presence of the chlorine atom enhances its reactivity and interaction with biological targets, making it a valuable candidate for drug development.

Biological Activities

1. Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that imidazole derivatives can inhibit tumor growth and angiogenesis. For instance, in chick chorioallantoic membrane assays, compounds similar to this compound demonstrated significant inhibition of angiogenesis and tumor growth, suggesting its potential as an anticancer agent .

2. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly targeting pathways involved in cancer progression. Its ability to inhibit specific enzymes could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation .

3. Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Similar imidazole derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Angiogenesis : By blocking the formation of new blood vessels, the compound can starve tumors of nutrients and oxygen.
  • Targeting Specific Pathways : The compound may interfere with signaling pathways crucial for cancer cell survival and proliferation.
  • Antioxidant Activity : Some studies suggest that imidazole derivatives can exhibit antioxidant properties, which may contribute to their protective effects against cellular damage .

Comparison of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
Enzyme InhibitionDisruption of cancer signaling
AntimicrobialEffective against bacterial strains

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of imidazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value ranging from 7 to 20 µM, demonstrating promising activity against breast and pancreatic cancer cell lines .

Case Study 2: Enzyme Inhibition

A biochemical assay developed for high-throughput screening revealed that derivatives similar to this compound exhibited potent inhibition of specific enzymes involved in metabolic pathways related to cancer progression. The compound showed a significant reduction in enzyme activity at concentrations as low as 15 µM .

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZFLRVEEMVQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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